molecular formula C7H12ClF2NO B2486167 (7,7-Difluoro-3-azabicyclo[4.1.0]heptan-6-yl)methanol;hydrochloride CAS No. 2418730-50-2

(7,7-Difluoro-3-azabicyclo[4.1.0]heptan-6-yl)methanol;hydrochloride

Cat. No.: B2486167
CAS No.: 2418730-50-2
M. Wt: 199.63
InChI Key: LEUBKEGMPSJHLZ-UHFFFAOYSA-N
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Description

(7,7-Difluoro-3-azabicyclo[410]heptan-6-yl)methanol;hydrochloride is a chemical compound with the molecular formula C7H11F2NO·HCl It is a bicyclic structure containing a fluorinated azabicycloheptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7,7-Difluoro-3-azabicyclo[4.1.0]heptan-6-yl)methanol;hydrochloride typically involves the following steps:

    Formation of the Azabicycloheptane Ring: The initial step involves the construction of the azabicycloheptane ring system. This can be achieved through a series of cyclization reactions starting from suitable precursors.

    Introduction of Fluorine Atoms: The fluorine atoms are introduced into the ring system using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.

    Hydroxylation: The hydroxyl group is introduced at the 6-position of the ring system through hydroxylation reactions, often using oxidizing agents.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(7,7-Difluoro-3-azabicyclo[4.1.0]heptan-6-yl)methanol;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group or to alter the oxidation state of the nitrogen atom.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce various functional groups into the molecule.

Scientific Research Applications

(7,7-Difluoro-3-azabicyclo[4.1.0]heptan-6-yl)methanol;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of novel pharmaceutical compounds, particularly those targeting the central nervous system.

    Biological Studies: The compound’s unique structure makes it a valuable tool for studying receptor-ligand interactions and other biological processes.

    Industrial Applications: It can be used in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of (7,7-Difluoro-3-azabicyclo[4.1.0]heptan-6-yl)methanol;hydrochloride involves its interaction with specific molecular targets. The fluorinated azabicycloheptane ring system can interact with various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    7,7-Difluoro-3-azabicyclo[4.1.0]heptane hydrochloride: This compound is structurally similar but lacks the hydroxyl group at the 6-position.

    3-Azabicyclo[3.1.1]heptane derivatives: These compounds have a similar bicyclic structure but differ in the ring size and substitution pattern.

Uniqueness

(7,7-Difluoro-3-azabicyclo[4.1.0]heptan-6-yl)methanol;hydrochloride is unique due to the presence of both fluorine atoms and a hydroxyl group in its structure. This combination imparts distinct physicochemical properties and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(7,7-difluoro-3-azabicyclo[4.1.0]heptan-6-yl)methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2NO.ClH/c8-7(9)5-3-10-2-1-6(5,7)4-11;/h5,10-11H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUBKEGMPSJHLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1(C2(F)F)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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